molecular formula C21H23FN2O3 B4922511 ethyl 4-(3-fluorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate

ethyl 4-(3-fluorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate

Cat. No. B4922511
M. Wt: 370.4 g/mol
InChI Key: NCPNEGRPRYODJC-UHFFFAOYSA-N
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Description

Ethyl 4-(3-fluorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate, commonly known as EFPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EFPC belongs to the class of piperidinecarboxylate derivatives, which have been found to exhibit various biological activities, including antifungal, antibacterial, and anticancer properties.

Mechanism of Action

The mechanism of action of EFPC is still not fully understood. However, several studies have suggested that EFPC exerts its biological activity by targeting multiple signaling pathways. EFPC has been found to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylases. EFPC has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
EFPC has been found to exhibit several biochemical and physiological effects. Studies have reported that EFPC induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways. EFPC has also been found to exhibit potent antifungal and antibacterial activity. In addition, EFPC has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of EFPC is its potential applications in drug discovery and development. EFPC exhibits potent anticancer, antifungal, and antibacterial activity, making it a promising candidate for the development of novel drugs. However, one of the limitations of EFPC is its complex synthesis process, which requires the use of several reagents and catalysts.

Future Directions

There are several future directions for research on EFPC. One of the future directions is to study the mechanism of action of EFPC in more detail. Understanding the mechanism of action of EFPC will provide insights into its biological activity and potential applications in drug discovery and development.
Another future direction is to study the structure-activity relationship of EFPC. This will help in the development of more potent and selective analogs of EFPC with improved biological activity.
In addition, future research can focus on the pharmacokinetics and pharmacodynamics of EFPC. Understanding the pharmacokinetics and pharmacodynamics of EFPC will help in the development of optimal dosing regimens for its potential clinical use.
Conclusion:
In conclusion, EFPC is a promising compound with potential applications in drug discovery and development. EFPC exhibits potent anticancer, antifungal, and antibacterial activity, making it a promising candidate for the development of novel drugs. Further research is needed to fully understand the mechanism of action of EFPC and its potential applications in drug discovery and development.

Synthesis Methods

The synthesis of EFPC involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of 3-fluorobenzylamine with ethyl 4-chloro-1-piperidinecarboxylate in the presence of a base such as potassium carbonate. This results in the formation of 4-(3-fluorobenzyl)-1-piperidinecarboxylic acid ethyl ester.
The second step involves the reaction of the ethyl ester with 3-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This results in the formation of EFPC.

Scientific Research Applications

EFPC has been extensively studied for its potential applications in drug discovery and development. Several studies have reported the anticancer activity of EFPC against various cancer cell lines, including breast, lung, and colon cancer. EFPC has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways.
In addition, EFPC has also been studied for its potential antifungal and antibacterial activity. Studies have reported that EFPC exhibits potent antifungal activity against Candida albicans and Aspergillus fumigatus. EFPC has also been found to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

ethyl 4-[(3-fluorophenyl)methyl]-1-(pyridine-3-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-2-27-20(26)21(14-16-5-3-7-18(22)13-16)8-11-24(12-9-21)19(25)17-6-4-10-23-15-17/h3-7,10,13,15H,2,8-9,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPNEGRPRYODJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)C2=CN=CC=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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